
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure, featuring both a butylphenyl and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-butylaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Oxidation Reactions
The phenylsulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydrogen peroxide (H₂O₂) | Dichloromethane, RT, 4 hrs | Sulfoxide derivative | 85% | |
mCPBA | Ethanol, 0°C, 2 hrs | Sulfone derivative | 78% |
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Mechanism : The sulfur atom in the phenylsulfanyl group is electrophilic, making it susceptible to oxidation. Hydrogen peroxide facilitates single oxidation to sulfoxide, while stronger oxidants like mCPBA yield sulfones.
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Structural Impact : X-ray studies confirm that oxidation alters the molecular geometry, increasing polarity and hydrogen-bonding potential .
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives.
Condition | Reagent | Product | Notes | Source |
---|---|---|---|---|
Acidic (HCl, 6M) | Reflux, 6 hrs | 2-(Phenylsulfanyl)acetic acid | Complete deprotection | |
Basic (NaOH, 2M) | RT, 12 hrs | Sodium carboxylate salt | Partial decomposition |
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Kinetics : Hydrolysis rates depend on steric hindrance from the 4-butylphenyl group, slowing reaction progression compared to simpler acetamides.
Substitution Reactions
The phenylsulfanyl group participates in nucleophilic substitutions, particularly with alkyl halides or amines.
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzylamine | DMF, K₂CO₃, 80°C, 8 hrs | N-Benzyl-2-phenylsulfanylacetamide | 72% | |
Methyl iodide | Acetone, RT, 24 hrs | Methylthioether derivative | 65% |
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Selectivity : Substitution occurs preferentially at the sulfur atom due to its high nucleophilicity.
Thermal Degradation
At elevated temperatures, the compound undergoes decomposition, releasing sulfur-containing byproducts.
Temperature | Environment | Major Products | Analysis Method | Source |
---|---|---|---|---|
250°C | N₂ atmosphere | Toluene, acetamide fragments | GC-MS | |
300°C | Air | SO₂, CO₂ | FTIR |
Catalytic Hydrogenation
The phenylsulfanyl group can be reduced to a thiol under hydrogenation conditions.
Catalyst | Pressure | Product | Yield | Source |
---|---|---|---|---|
Pd/C (10%) | 3 atm H₂ | 2-Mercapto-N-(4-butylphenyl)acetamide | 60% |
Key Structural Insights from Crystallography
Single-crystal X-ray diffraction of analogous compounds reveals:
Scientific Research Applications
Organic Synthesis
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex molecules. The compound can undergo:
- Oxidation : Transforming into sulfoxides or sulfones depending on the oxidizing agents used.
- Reduction : Converting the phenylsulfanyl group into thiols or sulfides.
- Substitution Reactions : The acetamide group can participate in nucleophilic substitutions, leading to a range of substituted amides.
Research has indicated that this compound may possess biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, although detailed investigations are needed to confirm these effects.
- Anticancer Potential : The compound's interaction with specific molecular targets, such as enzymes or receptors, indicates possible anticancer mechanisms. The phenylsulfanyl group may inhibit protein function by interacting with thiol groups.
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development. Its potential as a drug candidate arises from:
- Mechanism of Action : The compound may enhance bioavailability due to its lipophilicity, facilitating cellular uptake and interaction with biological targets.
- Drug Design : Ongoing research focuses on optimizing this compound for therapeutic applications, particularly in treating diseases where current therapies are inadequate .
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the synthesis of complex organic compounds. Its versatility allows for applications in creating new materials and enhancing existing chemical processes.
Uniqueness and Versatility
This compound stands out due to its combination of both butylphenyl and phenylsulfanyl groups. This unique arrangement provides distinct chemical and biological properties that enhance its applicability across various research domains.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The butylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)acetamide: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
N-(4-butylphenyl)-2-(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may affect its biological activity and chemical reactivity.
Uniqueness
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both butylphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes both a butylphenyl group and a phenylsulfanyl moiety attached to an acetamide backbone. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of both hydrophobic (butylphenyl) and polar (phenylsulfanyl) groups enhances its lipophilicity, which may influence its biological interactions and solubility in various solvents.
Synthesis
The synthesis of this compound typically involves the reaction of 4-butylaniline with phenylsulfanylacetyl chloride, using triethylamine as a base in an organic solvent like dichloromethane. This method allows for high yields and purity of the product, essential for subsequent biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. This interaction may lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds similar to this compound. For instance, research on related thioacetamides demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Comparative Antimicrobial Efficacy
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | Staphylococcus aureus | Moderate |
N-(4-butylaniline)-2-chloroacetamides | Escherichia coli | Low |
N-(4-chlorophenyl)-2-chloroacetamides | Staphylococcus aureus, MRSA | High |
This table illustrates that while this compound shows moderate activity against certain strains, other compounds have demonstrated higher efficacy against specific bacteria, indicating the importance of structural modifications in determining biological activity .
Anticancer Potential
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that compounds with similar structures may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell proliferation signals. The lipophilicity conferred by the butylphenyl group may facilitate cellular uptake, enhancing therapeutic effects.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal assessed a series of thioacetamides for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that compounds with higher lipophilicity exhibited better penetration through bacterial membranes, correlating with increased antimicrobial efficacy .
Anticancer Research Findings
Another significant study explored the anticancer effects of structurally similar compounds on various cancer cell lines. Results showed that certain derivatives could inhibit tumor growth significantly when tested in vitro, suggesting potential applications in cancer therapy.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-3-7-15-10-12-16(13-11-15)19-18(20)14-21-17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNKWNUOAUAVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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